molecular formula C18H16N4O3S B2854908 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1235223-57-0

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2854908
CAS No.: 1235223-57-0
M. Wt: 368.41
InChI Key: IYRHPIIUDPGXEY-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazole derivatives are widely used in organic synthesis and are found in many natural and synthetic products .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be verified using various spectroscopic techniques such as FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. They are often used in organic synthesis, materials science, dye chemistry, and agriculture chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be determined using various techniques. For instance, melting points can be recorded using a melting point apparatus .

Future Directions

The field of imidazole derivatives is a vibrant area of research due to their wide range of applications. Future research may focus on developing new synthetic strategies, exploring their biological activities, and expanding their applications in various fields .

Properties

IUPAC Name

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c19-17(23)12-26-18-20-10-16(14-7-4-8-15(9-14)22(24)25)21(18)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRHPIIUDPGXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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